((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane

Description

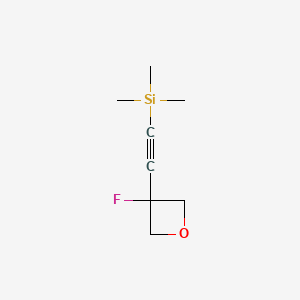

((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane (CAS: 7595-31-5) is a fluorinated oxetane derivative bearing a trimethylsilyl-protected ethynyl group. Its molecular structure combines the steric and electronic effects of the oxetane ring, fluorine substituent, and trimethylsilyl (TMS) group. The TMS-ethynyl moiety is a common protecting group in organic synthesis, offering stability and facilitating alkyne deprotection under mild conditions .

Properties

IUPAC Name |

2-(3-fluorooxetan-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FOSi/c1-11(2,3)5-4-8(9)6-10-7-8/h6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSHFQRZEALFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1(COC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FOSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane typically involves the reaction of 3-fluorooxetane with ethynyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group in the oxetane ring can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, and the reactions are conducted under mild conditions to prevent decomposition of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while addition reactions with halogens can produce halogenated products.

Scientific Research Applications

Chemistry: ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules due to its unique functional groups, which can undergo a variety of chemical transformations.

Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to its reactive functional groups. The fluorooxetane ring and ethynyl group can interact with different molecular targets, leading to the formation of new chemical bonds. These interactions are facilitated by the trimethylsilane moiety, which stabilizes the compound and enhances its reactivity.

Comparison with Similar Compounds

Structural Analogues in Phenyl-Ethynyltrimethylsilane Derivatives

Several phenyl-ethynyltrimethylsilane derivatives (e.g., compounds 37 , 38 , and 39 in ) share the TMS-ethynyl motif but differ in substituents on the aromatic ring. Key comparisons include:

Substituent Effects on Reactivity and Stability

- (4-((3-Fluorophenyl)ethynyl)phenyl)trimethylsilane (38) : The electron-withdrawing fluorine substituent on the phenyl ring enhances oxidative stability and alters electronic properties, as evidenced by distinct ¹⁹F NMR shifts (δ –113 ppm) .

- ((3-Fluorooxetan-3-yl)ethynyl)trimethylsilane : The fluorine atom is embedded in a strained oxetane ring, which may increase ring-opening propensity compared to aromatic fluorine analogs. This structural feature could influence its utility in click chemistry or polymerization reactions.

Comparison with Heterocyclic Ethynyltrimethylsilanes

Compounds such as 6a () and 2j () feature TMS-ethynyl groups attached to non-aromatic heterocycles:

- (((5R,6R)-5,6-dimethylcyclohexenyl)ethynyl)trimethylsilane (6a) : This chiral cyclohexene derivative exhibits stereochemical complexity, with a specific rotation [α]D = –7.17° (CHCl₃), highlighting the influence of stereochemistry on physical properties .

- This compound: The oxetane’s smaller ring size (vs.

Functional Group Variations in Ethynyltrimethylsilanes

Derivatives like 2k (benzonitrile substituent) and 21 (difluoromethoxy substituent) () demonstrate the impact of functional groups on properties:

*Commercial purity ; †Estimated based on fluorinated oxetane analogs.

Electronic and Steric Considerations

- Steric Effects : The oxetane ring imposes greater steric hindrance near the ethynyl group compared to planar aromatic systems (e.g., 37 –39 ), which may limit accessibility in sterically demanding reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.